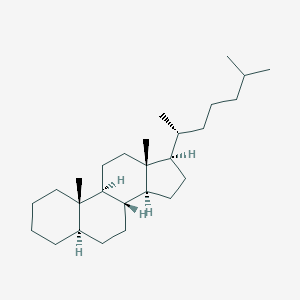

5α-Cholestane

Vue d'ensemble

Description

Le 5α-Cholestane est un triterpène tétracyclique saturé avec une structure à 27 carbones. C'est un produit diagénétique du cholestérol et l'un des biomarqueurs les plus abondants dans les archives rocheuses . Ce composé est souvent utilisé comme indicateur de la vie animale ancienne et se trouve dans les gisements pétroliers .

Applications De Recherche Scientifique

Le 5α-Cholestane présente plusieurs applications en recherche scientifique :

Industrie : Utilisé dans l'analyse des composés organiques dans les échantillons de pétrole et d'environnement.

Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec diverses cibles moléculaires et voies. Par exemple, les dérivés du cholestane comme le cholestane-3β,5α,6β-triol induisent la mort cellulaire dans les cellules tumorales en déclenchant le stress du RE et en améliorant l'autophagie . Ce processus implique la génération d'espèces réactives de l'oxygène (ROS) et l'activation des voies de réponse au stress .

Mécanisme D'action

Target of Action

5alpha-Cholestane is a sterol produced endogenously from cholesterol . It primarily targets proteins related to cholesterol metabolism, inflammation, and cancer . Specifically, it has demonstrated the ability to bind to and regulate the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), an important player in cholesterol metabolism .

Mode of Action

The mode of action of 5alpha-Cholestane involves binding to and regulating the function of its targets . By binding to HMGCR, it influences the metabolic processes related to cholesterol, thereby affecting the overall cholesterol levels within the body .

Biochemical Pathways

5alpha-Cholestane affects the biochemical pathways related to cholesterol metabolism . It is derived from cholesterol by the action of intestinal microorganisms . Derivatives of 5alpha-Cholestane in plants are called brassinosteroids that selectively activate the PPI3K/Akt pathway .

Result of Action

The molecular and cellular effects of 5alpha-Cholestane’s action are primarily related to its impact on cholesterol metabolism . By regulating the function of HMGCR, it can influence the levels of cholesterol within the body, which can have downstream effects on various biological processes, including inflammation and cancer .

Action Environment

The action, efficacy, and stability of 5alpha-Cholestane can be influenced by various environmental factors. For instance, the presence of intestinal microorganisms is crucial for its derivation from cholesterol . Additionally, factors that affect cholesterol levels in the body, such as diet and lifestyle, can also impact the action of 5alpha-Cholestane.

Analyse Biochimique

Biochemical Properties

5alpha-Cholestane is involved in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, derivatives of 5alpha-Cholestane in plants are called brassinosteroids, which selectively activate the PPI3K/Akt pathway . This interaction is crucial for various cellular processes, including cell growth and survival. Additionally, 5alpha-Cholestane has been used as an internal standard in gas phase chromatography and high-performance liquid chromatography to quantify cholesterol in meat products .

Cellular Effects

5alpha-Cholestane influences various types of cells and cellular processes. It has been shown to induce multiple cell death pathways in A549 cells via endoplasmic reticulum stress and autophagy activation . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can enhance autophagy flux, suggesting a mechanism involving reactive oxygen species-mediated endoplasmic reticulum stress and autophagy .

Molecular Mechanism

At the molecular level, 5alpha-Cholestane exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is derived from cholesterol by the action of intestinal microorganisms and has been isolated from human feces .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5alpha-Cholestane can change over time. Studies have shown that its vaporization enthalpies and vapor pressures can be measured using correlation gas chromatography . These measurements are crucial for understanding the stability and degradation of 5alpha-Cholestane over time. Additionally, long-term effects on cellular function have been observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 5alpha-Cholestane vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, it can cause toxic or adverse effects. For instance, animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes . The selection of appropriate animal models is critical for studying the dosage effects of 5alpha-Cholestane.

Metabolic Pathways

5alpha-Cholestane is involved in several metabolic pathways. It is a sterol produced endogenously from cholesterol and has been isolated from human feces . It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, 5alpha-Cholestane is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. Cholesterol, from which 5alpha-Cholestane is derived, is responsible for membrane rigidity and fluidity, as well as intracellular transport, cell signaling, and nerve conduction .

Subcellular Localization

The subcellular localization of 5alpha-Cholestane affects its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, cholesterol, the precursor of 5alpha-Cholestane, is synthesized via squalene and naturally assumes a specific stereochemical orientation .

Méthodes De Préparation

Le 5α-Cholestane peut être synthétisé à partir du cholestérol par des processus diagénétiques. En laboratoire, il est souvent utilisé comme standard interne en chromatographie en phase gazeuse (GC) et en chromatographie liquide haute performance (HPLC) pour quantifier le cholestérol dans divers échantillons . Les méthodes de production industrielle impliquent l'extraction et la purification du cholestérol à partir de sources naturelles, suivies de sa conversion en this compound par des réactions chimiques .

Analyse Des Réactions Chimiques

Le 5α-Cholestane subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des cétones et des alcools.

Réduction : La double liaison du cholestérol peut être réduite pour former du this compound.

Substitution : Divers groupes fonctionnels peuvent être introduits dans la structure du cholestane par des réactions de substitution.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que les peracides et des agents réducteurs tels que l'hydrure de lithium et d'aluminium . Les principaux produits formés à partir de ces réactions sont des cétones, des alcools et des dérivés du cholestane substitués .

Comparaison Avec Des Composés Similaires

Le 5α-Cholestane est unique par rapport aux autres composés similaires en raison de sa configuration stéréochimique spécifique et de son rôle de biomarqueur. Les composés similaires comprennent :

Cholestérol : Le précurseur du this compound, impliqué dans la structure et la fonction de la membrane cellulaire.

Brassinostéroïdes : Dérivés du this compound d'origine végétale qui activent des voies de signalisation spécifiques.

5α-Androstane : Un stéroïde structurellement apparenté utilisé comme standard dans diverses applications chromatographiques.

Ces composés partagent des similitudes structurelles mais diffèrent dans leurs rôles biologiques et leurs applications.

Propriétés

IUPAC Name |

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIAYQZJNBULGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870548 | |

| Record name | CERAPP_53193 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14982-53-7, 481-21-0 | |

| Record name | Cholestane (VAN8C | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholestane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholestane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

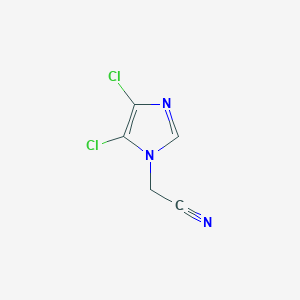

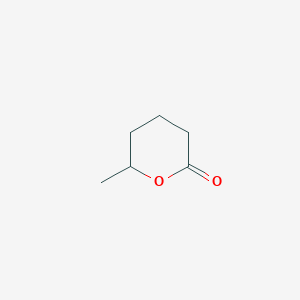

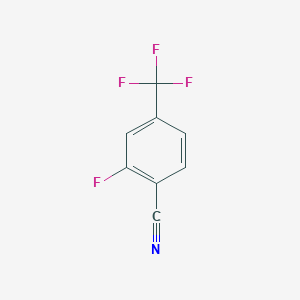

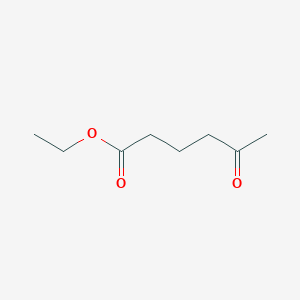

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5α-Cholestane?

A1: The molecular formula of this compound is C27H48, and its molecular weight is 372.67 g/mol.

Q2: How is the structure of this compound confirmed?

A2: Techniques like infrared spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed to confirm the structure of this compound. []

Q3: What is the significance of the 5α configuration in this compound?

A3: The 5α configuration refers to the trans fusion of the A/B rings in the steroid nucleus, a common feature in many naturally occurring steroids, including some bile alcohols. [, ]

Q4: How does this compound interact with biological membranes?

A4: Studies using spin labels like 3-doxyl-5α-cholestane demonstrate its ability to incorporate into phospholipid bilayers, influencing membrane fluidity and lateral phase behavior. [, , ] This interaction is influenced by the presence of other membrane components like cholesterol and diphosphatidylglycerol (DPG). [, ]

Q5: What role does this compound play in the formation of bile alcohols?

A5: this compound derivatives, particularly those with hydroxyl groups at specific positions, serve as intermediates in the biosynthesis of bile alcohols. For example, this compound-3α,7α,12α,24ξ,26-pentol is a key intermediate in bile alcohol synthesis in certain fish species. []

Q6: Can this compound derivatives be metabolized by microorganisms?

A6: Yes, microorganisms like Nocardia restrictus can transform specific this compound derivatives, such as (22S,25S)-5α-tomatanin-3β-ol, by epimerizing the 3β-ol group to a 3α-ol configuration. []

Q7: How is this compound utilized in analytical chemistry?

A7: this compound serves as an internal standard in gas chromatography (GC) for the quantification of cholesterol and other sterols in various matrices, including food products and biological samples. [, , ]

Q8: Can you explain the use of this compound derivatives in studying membrane proteins?

A8: Researchers utilize spin-labeled this compound derivatives like 3-doxyl-5α-cholestane in electron paramagnetic resonance (EPR) spectroscopy to investigate the dynamics and organization of phospholipid bilayers and their interactions with membrane proteins. [, ]

Q9: What is the significance of this compound derivatives in understanding brassinolide activity?

A9: Synthetic modifications of the steroid nucleus, including the introduction of 3α,4α-diol groups on the this compound scaffold, provide insights into the structure-activity relationship of brassinosteroids, a class of plant hormones. []

Q10: How are this compound derivatives used in synthetic organic chemistry?

A10: this compound serves as a versatile starting material for synthesizing diverse steroidal compounds. For example, it can be transformed into 16β-hydroxy-5α-cholestane-3,6-dione, a cytotoxic oxysterol found in marine algae. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.